Isosaxalin
Overview
Description
Isosaxalin is a natural product isolated from Murraya koeningii. It belongs to the phenylpropanoids and coumarins class of compounds. Its chemical formula is C16H15ClO5, with a molecular weight of 322.74 .
Synthesis Analysis
Isosaxalin can be synthesized through various methods. One commonly researched route involves the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) with a nitrile oxide (dipole). Metal-catalyzed reactions are often used, but there is growing interest in developing metal-free synthetic routes to overcome drawbacks associated with metal catalysts .Molecular Structure Analysis
The molecular structure of Isosaxalin consists of a five-membered heterocyclic ring containing chlorine and oxygen atoms. It has a phenylpropanoid core with additional functional groups .Chemical Reactions Analysis
Isosaxalin can participate in various chemical reactions due to its functional groups. These reactions may include esterification, hydrolysis, and oxidation .Physical and Chemical Properties Analysis
Scientific Research Applications
1. Pharmaceuticals and Medicinal Chemistry
Isoxazoles and isoxazolines are five-membered heterocyclic molecules containing nitrogen and oxygen. They are popular heterocyclic compounds for developing novel drug candidates. Over 80 molecules with a broad range of bioactivities, including antitumor, antibacterial, anti-inflammatory, antidiabetic, cardiovascular, and other activities, were reviewed . Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .
2. Organic Chemistry
Isoxazole and isoxazoline derivatives are typically synthesized through in situ formation of a nitrile oxide followed by an intramolecular dipolar cycloaddition . The most common methods for generating nitrile oxides are the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes . These unusual architectures enable high-affinity binding to many targets or multiple distinct receptors, which aids in the development of innovative medications with original therapeutic applications .
3. Green Chemistry
The majority of research is going on the green synthesis of isoxazole heterocycle due to a wide variety of applications in sustainable chemistry . Green solvents, catalysts and nature-friendly techniques are simple, rapid, low cost, high yield, nontoxic, faster reaction progress and safe for application in the medicinal field .
4. Structural Modification of Natural Products
Isoxazoles and isoxazolines are used in the structural modification of natural products . A review of recent studies on the use of isoxazoles and isoxazolines moiety derivative activities for natural products is presented . For example, Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .
5. Synthesis of Organic Molecules
Isoxazoline compounds are used as important intermediates for the synthesis of organic molecules, which are widely used in the chemical and life science industries . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines .
6. Drug Design
The application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance .
7. Structural Modification of Natural Products
Isoxazoles and isoxazolines are used in the structural modification of natural products . A review of recent studies on the use of isoxazoles and isoxazolines moiety derivative activities for natural products is presented . For example, Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .
8. Synthesis of Organic Molecules
Isoxazoline compounds are used as important intermediates for the synthesis of organic molecules, which are widely used in the chemical and life science industries . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines .
9. Drug Design
The application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTVHKCIBWHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosaxalin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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